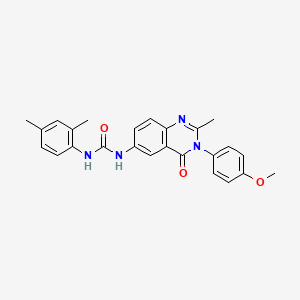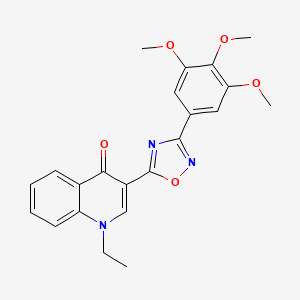
4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. Quinolines are found in many important compounds, including antimalarial drugs .
科学的研究の応用
Synthesis and Molecular Structure
The synthesis of novel quinolone derivatives, including structures similar to 4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline, has been reported. These compounds are characterized using various spectroscopic techniques and crystal structure analysis, providing insights into their molecular configurations and potential as scaffolds for further chemical modifications. The structural elucidation includes the identification of conformations and supramolecular architectures, revealing the potential for diverse biological activities based on these molecular frameworks (Desai et al., 2017).
Anticancer Activities
Research into 4-aminoquinoline derivatives has highlighted the potential for anticancer activities. These studies focus on the cytotoxic effects against various cancer cell lines, demonstrating the promise of quinoline derivatives as effective and potentially safe anticancer agents. The specificity and efficacy of these compounds against a range of cancer types, including their mechanisms of action, have been explored, indicating the potential for selective cancer cell targeting with reduced toxicity to normal cells (Solomon et al., 2019).
Antimicrobial Applications
Quinoline derivatives have been evaluated for their antimicrobial properties, with studies showing effectiveness against both bacterial and fungal pathogens. The synthesis of novel compounds in this class and their subsequent testing against a variety of microorganisms demonstrate potential applications in treating infectious diseases. The structure-activity relationship (SAR) studies help in understanding the molecular basis of their antimicrobial activities, providing a foundation for the development of new antibiotics (Patel et al., 2012).
Neuropharmacological Properties
The exploration of 3-(phenylsulfonyl)quinoline derivatives as 5-HT6 receptor antagonists highlights the neuropharmacological potential of quinoline derivatives. These studies investigate the receptor activity spectrum and identify compounds with promising antagonist activity, relevant for the treatment of CNS disorders. The identification of molecular features influencing receptor activity provides insights into the design of new drugs targeting the central nervous system (Ivachtchenko et al., 2015).
Metabolic Pathways
Research on the oxidative metabolism of novel antidepressants structurally related to quinoline derivatives has been conducted. These studies examine the involvement of cytochrome P450 and other enzymes in the metabolic pathways, revealing the metabolic fates of these compounds in the human body. Understanding these pathways is crucial for assessing the pharmacokinetics, safety, and potential drug-drug interactions of new therapeutic agents (Hvenegaard et al., 2012).
特性
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-8-7-11-26(21(20)2)30-14-16-31(17-15-30)28-24-18-22(34-3)12-13-25(24)29-19-27(28)35(32,33)23-9-5-4-6-10-23/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINKZFBBASNSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2838946.png)



![(2-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2838954.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2838955.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2838957.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2838959.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2838960.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2838963.png)

![3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2838968.png)
![N-[4-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2838969.png)
